molecular formula C6H14N2O B12100254 4-Morpholinamine,3-ethyl-,(3R)-(9CI)

4-Morpholinamine,3-ethyl-,(3R)-(9CI)

Cat. No.: B12100254
M. Wt: 130.19 g/mol
InChI Key: IJRLQDWXDFUGTM-UHFFFAOYSA-N
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Description

4-Morpholinamine,3-ethyl-,(3R)-(9CI) is a chemical compound with the molecular formula C6H14N2O. It consists of 23 atoms: 14 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes a morpholine ring substituted with an ethyl group at the 3-position and an amine group at the 4-position.

Preparation Methods

The synthesis of 4-Morpholinamine,3-ethyl-,(3R)-(9CI) typically involves the reaction of morpholine with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Morpholinamine,3-ethyl-,(3R)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted morpholinamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted morpholinamines and their corresponding oxides or reduced derivatives.

Scientific Research Applications

4-Morpholinamine,3-ethyl-,(3R)-(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-Morpholinamine,3-ethyl-,(3R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Morpholinamine,3-ethyl-,(3R)-(9CI) can be compared with other similar compounds, such as:

    Morpholine: A simpler compound with a similar ring structure but without the ethyl and amine substitutions.

    Ethylamine: A primary amine with an ethyl group, which is a building block in the synthesis of 4-Morpholinamine,3-ethyl-,(3R)-(9CI).

    Substituted Morpholinamines: Compounds with various substituents on the morpholine ring, which may have different chemical and biological properties.

The uniqueness of 4-Morpholinamine,3-ethyl-,(3R)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-ethylmorpholin-4-amine

InChI

InChI=1S/C6H14N2O/c1-2-6-5-9-4-3-8(6)7/h6H,2-5,7H2,1H3

InChI Key

IJRLQDWXDFUGTM-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCN1N

Origin of Product

United States

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